Patent-Specified Use of 2-(Benzyloxy)-3-methoxybenzoyl chloride CAS 905719-12-2 as an Intermediate in MTP Inhibitor Synthesis
2-(Benzyloxy)-3-methoxybenzoyl chloride (CAS 905719-12-2) is explicitly claimed as an intermediate in the synthesis of compounds that inhibit microsomal triglyceride transfer protein (MTP) and reduce apolipoprotein B secretion, targeting atherosclerosis and related metabolic disorders . The structurally simpler analog 3-methoxybenzoyl chloride (CAS 1711-05-3) is documented for use in Alzheimer's-targeting 2-arylbenzofuran synthesis and PI3K inhibitor optimization—a fundamentally different therapeutic direction . While no head-to-head comparative biological data are available for the intermediates themselves, the divergence in patent application space establishes distinct downstream intellectual property and target indication pathways.
| Evidence Dimension | Documented therapeutic application space of downstream products |
|---|---|
| Target Compound Data | MTP inhibition; reduction of apolipoprotein B secretion; cardiovascular/metabolic indications |
| Comparator Or Baseline | 3-Methoxybenzoyl chloride (CAS 1711-05-3): Alzheimer's disease (2-arylbenzofuran) and oncology (PI3K inhibition) |
| Quantified Difference | Qualitative distinction in therapeutic target class (MTP/cardiovascular vs. Alzheimer's/oncology) |
| Conditions | Patent literature analysis |
Why This Matters
Selection of the correct intermediate directly determines whether the final compound falls within a given patent space or therapeutic program, impacting freedom-to-operate and project direction.
